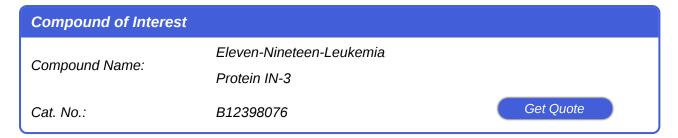


# A Comparative Analysis of ENL and Menin-MLL Inhibition in MLL-Rearranged Leukemia

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For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Preclinical Efficacy of ENL and Menin-MLL Inhibitors in MLL Leukemia Models.

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a historically poor prognosis, underscoring the urgent need for novel therapeutic strategies. Two promising approaches that have emerged involve the targeted inhibition of key protein-protein interactions essential for MLL-fusion protein-driven oncogenesis: the interaction between the ENL YEATS domain and acetylated histones, and the interaction between Menin and the MLL fusion protein. This guide provides a detailed comparison of the preclinical efficacy of representative inhibitors from each class: ENL inhibitors (ENL IN-3 and others) and the Menin-MLL inhibitor MI-503.

# Mechanism of Action: Disrupting the MLL Fusion Protein Complex

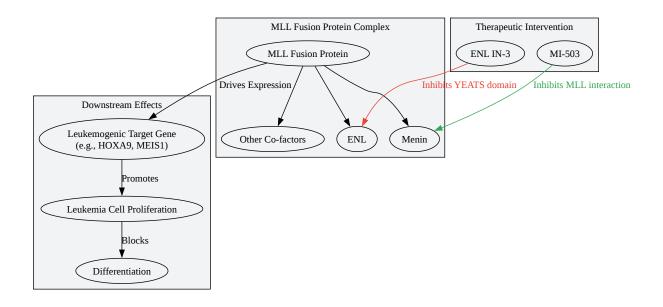
MLL fusion proteins, the hallmark of MLL-r leukemia, require the recruitment of various cofactors to drive the expression of leukemogenic target genes such as HOXA9 and MEIS1. Both ENL and Menin are critical components of this oncogenic complex.

• ENL Inhibitors work by targeting the YEATS domain of ENL, a "reader" of histone acetylation. By blocking this interaction, ENL inhibitors prevent the recruitment of the super elongation



complex (SEC) to chromatin, thereby suppressing the transcription of MLL fusion target genes.

 MI-503, a Menin-MLL inhibitor, directly binds to Menin and disrupts its interaction with the MLL fusion protein. This prevents the tethering of the MLL complex to chromatin, leading to the downregulation of target gene expression and subsequent anti-leukemic effects.



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#### **Quantitative Data Summary**

The following tables summarize the available quantitative data for ENL inhibitors and MI-503 from preclinical studies. Due to limited specific data for "ENL IN-3", data from other potent ENL



YEATS domain inhibitors, SR-0813 and TDI-11055, are included for a more comprehensive comparison and are clearly noted.

**Table 1: In Vitro Inhibitory Activity** 

Inhibitor	Target	Assay Type	IC50 (nM)	Cell Line	Reference
ENL IN-3	ENL YEATS Domain	Biochemical	15.4	-	[1]
MLL-r Leukemia	Cell Proliferation	4,800 (MV4- 11)	MV4-11	[1]	
MLL-r Leukemia	Cell Proliferation	8,300 (MOLM-13)	MOLM-13	[1]	_
SR-0813	ENL YEATS Domain	Biochemical	25	-	[2]
AF9 YEATS Domain	Biochemical	311	-	[2]	
TDI-11055	ENL YEATS Domain	TR-FRET	~10	-	[3]
MI-503	Menin-MLL Interaction	Biochemical	14.7	-	[4]
MLL-r Leukemia	Growth Inhibition (GI50)	220 (MLL- AF9 murine BMCs)	MLL-AF9 murine BMCs	[4]	
MLL-r Leukemia	Growth Inhibition (GI50)	250 - 570 (Human cell lines)	Various	[4]	

**Table 2: In Vivo Efficacy in MLL Leukemia Xenograft Models** 



Inhibitor	Model	Dosing	Key Outcomes	Reference
TDI-11055	Patient-Derived Xenograft (MLL-r AML)	Oral	Blocks disease progression	[4]
MI-503	MV4;11 Xenograft	Intraperitoneal	>80% reduction in tumor volume; complete regression in some mice.	[5]
MI-503	MLL-AF9 Leukemia Model	Intraperitoneal	Increased median survival by ~45%	[6]

## Experimental Protocols Cell Viability and Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) of the compounds in leukemia cell lines.

- Cell Culture: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitor (e.g., ENL IN-3, MI-503) or DMSO as a vehicle control.
- Incubation: Cells are incubated for a specified period, typically ranging from 3 to 10 days. For some inhibitors like MI-503, a longer incubation of 7-10 days may be required to observe a pronounced effect.[4]
- Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is measured using a microplate reader.

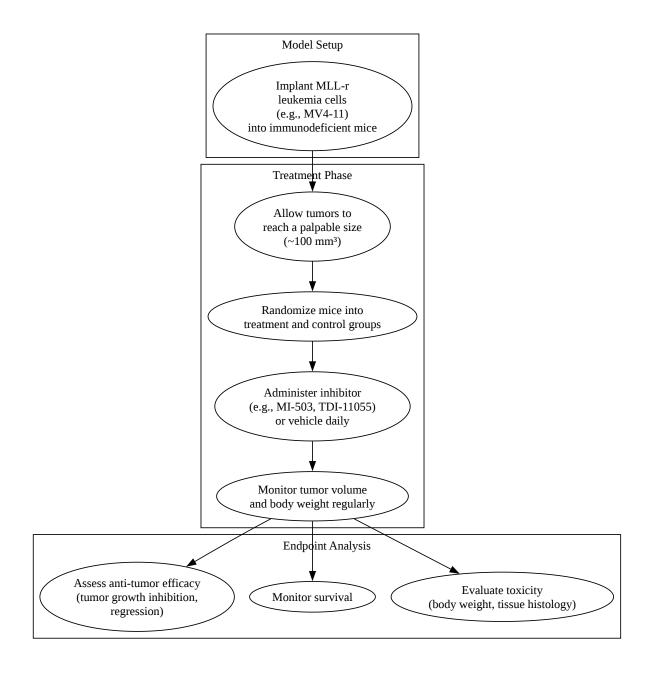


 Data Analysis: The IC50 or GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a doseresponse curve.

### In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical animal model of MLL leukemia.





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- Animal Models: Immunodeficient mice (e.g., BALB/c nude or NSG) are used to prevent rejection of human leukemia cells.
- Cell Implantation: A defined number of MLL-rearranged leukemia cells (e.g., 5 x 10<sup>6</sup> MV4-11 cells) are injected subcutaneously or intravenously into the mice.[5]
- Treatment: Once tumors are established (e.g., ~100 mm³), mice are randomized into
  treatment and control groups. The inhibitor is administered daily via an appropriate route
  (e.g., intraperitoneal injection for MI-503, oral gavage for TDI-11055).[4][5] The control group
  receives a vehicle solution.
- Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is monitored as an indicator of toxicity.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed. For survival studies, mice are monitored until a defined endpoint.
- Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Survival data is analyzed using Kaplan-Meier curves. At the end of the study, tumors and organs may be harvested for further analysis, such as histology and biomarker studies.

### **Concluding Remarks**

Both ENL and Menin-MLL inhibitors demonstrate significant preclinical activity in MLL-rearranged leukemia models, validating their respective targets as crucial for leukemia maintenance. MI-503, a Menin-MLL inhibitor, has been extensively characterized and shows potent in vitro and in vivo efficacy, including tumor regression and survival benefits. While specific data for ENL IN-3 is emerging, the broader class of potent ENL YEATS domain inhibitors, such as SR-0813 and TDI-11055, also exhibit strong anti-leukemic effects in preclinical models. The development of orally bioavailable ENL inhibitors like TDI-11055 further enhances the therapeutic potential of this class.

The choice between targeting the ENL YEATS domain or the Menin-MLL interaction may depend on the specific subtype of MLL-r leukemia, potential resistance mechanisms, and the overall safety and pharmacokinetic profiles of the inhibitors. Further head-to-head comparative



studies and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising targeted therapies for patients with MLL-rearranged leukemias.

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